![molecular formula C23H26N4O2S B11267338 N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide](/img/structure/B11267338.png)
N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide
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Overview
Description
N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide is a synthetic organic compound that belongs to the class of thiazolo[3,2-A][1,3,5]triazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
- Formation of the thiazolo[3,2-A][1,3,5]triazin core through cyclization reactions.
- Introduction of the dimethylphenyl groups via substitution reactions.
- Acetylation to form the final acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activity. Compared to similar compounds, it may exhibit different potency, selectivity, or pharmacokinetic properties.
Properties
Molecular Formula |
C23H26N4O2S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-yl]acetamide |
InChI |
InChI=1S/C23H26N4O2S/c1-14-5-8-19(17(4)9-14)25-21(28)11-20-22(29)27-13-26(12-24-23(27)30-20)18-7-6-15(2)16(3)10-18/h5-10,20H,11-13H2,1-4H3,(H,25,28) |
InChI Key |
YHLHNXRXAVJQDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N3CN(CN=C3S2)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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